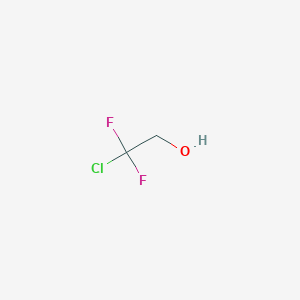

2-Chloro-2,2-difluoroethanol

Description

Overview of Halogenated Ethanol (B145695) Derivatives in Chemical Science

Halogenated ethanol derivatives are a class of organic compounds in which one or more hydrogen atoms on the ethanol molecule have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). scribd.com This substitution significantly alters the molecule's physical and chemical properties compared to ethanol. wikipedia.org The presence of halogens, which are highly electronegative, introduces polarity and can influence the compound's boiling point, density, and solubility. scribd.comwikipedia.org

In chemical science, these derivatives serve as versatile building blocks and intermediates in a wide array of synthetic reactions. wikipedia.orgworldscientific.com Their reactivity is largely dictated by the nature of the halogen and its position on the carbon skeleton. For instance, the carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), making iodo- and bromo- derivatives more susceptible to nucleophilic substitution reactions. scribd.com

Halogenated ethanols are utilized in the synthesis of pharmaceuticals, agrochemicals, and materials. innospk.comlecronchem.comgoogle.com The incorporation of halogens can enhance the biological activity and metabolic stability of drug molecules. uni-muenchen.de They are also used as solvents and in the formation of various functional groups, including ethers, esters, and amines. wikipedia.orgworldscientific.comguidechem.com

Significance of 2-Chloro-2,2-difluoroethanol within Fluoroorganic Chemistry

Fluoroorganic chemistry, the study of compounds containing carbon-fluorine bonds, is a rapidly growing field due to the unique properties imparted by fluorine atoms. This compound (C2H3ClF2O) holds a notable position within this area. chembk.comguidechem.com The presence of two fluorine atoms and one chlorine atom on the same carbon gives the molecule a unique combination of reactivity and stability.

The primary significance of this compound lies in its role as a precursor and intermediate in the synthesis of more complex fluorinated molecules. google.com The difluoromethyl (-CF2H) and related motifs are increasingly incorporated into pharmaceuticals and agrochemicals to modulate their biological properties. rsc.org The compound serves as a valuable synthon for introducing the difluoroethyl group into various molecular scaffolds.

Foundational Research and Emerging Areas

Initial research on halogenated ethanols focused on their synthesis and fundamental reactivity. For instance, methods for preparing halogenoalkanes from alcohols have been well-established. scribd.com Foundational work also explored their utility in nucleophilic substitution and elimination reactions. worldscientific.comscribd.com

Emerging research is now exploring more sophisticated applications of compounds like this compound. This includes their use in the development of novel fluorinated materials and as probes for studying biological processes. The metabolism of related hydrochlorofluorocarbons has been investigated, with studies indicating that this compound can be metabolized to form conjugates. nih.gov Current research continues to uncover new synthetic methodologies and applications for this specialized class of fluoroorganic compounds.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C2H3ClF2O chembk.com |

| Molar Mass | 116.49 g/mol chembk.com |

| Boiling Point | 90.6°C at 760 mmHg ichemical.com |

| Density | 1.431 g/cm³ ichemical.com |

| Vapor Pressure | 34.2 mmHg at 25°C ichemical.com |

| Flash Point | 8.6°C ichemical.com |

| pKa | 12.0 ± 0.10 (Predicted) guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2,2-difluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClF2O/c3-2(4,5)1-6/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSLNKPYNZTHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397556 | |

| Record name | 2-chloro-2,2-difluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464-00-6 | |

| Record name | 2-chloro-2,2-difluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2,2-difluoroethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for 2-Chloro-2,2-difluoroethanol

Direct, single-step synthetic routes to this compound are not prominently featured in publicly available research. The prevailing strategies involve the initial preparation of 2,2-difluoroethanol (B47519), which is then subjected to a chlorination reaction. One conceptual approach could involve the reduction of a precursor like chlorodifluoroacetyl chloride, though this is more commonly associated with the synthesis of the precursor alcohol, 2,2-difluoroethanol itself google.com.

Precursor Synthesis: Advanced Routes to 2,2-Difluoroethanol

The synthesis of the crucial intermediate, 2,2-Difluoroethanol, is well-established, with several high-yielding and efficient methods available.

A primary route to 2,2-difluoroethanol involves the reduction of difluoroacetate (B1230586) esters, such as ethyl difluoroacetate. This transformation can be achieved using various reducing agents and catalytic systems. One notable method is the catalytic hydrogenation of ethyl difluoroacetate in an autoclave using a specialized catalyst. For instance, a CuO-ZnO-BaO/CNT catalyst has been used to achieve a high yield of the desired alcohol chemicalbook.com. The reaction proceeds under elevated temperature and hydrogen pressure, demonstrating an efficient catalytic conversion chemicalbook.com. Another approach involves a transesterification process where ethyl 2,2-difluoroacetate is reacted with methanol (B129727) in the presence of a base like sodium hydroxide (B78521), followed by isolation via distillation chemicalbook.comchemicalbook.com.

| Method | Reagents & Catalysts | Conditions | Yield | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Ethyl difluoroacetate, Hydrogen, CuO-ZnO-BaO / CNT catalyst | 110°C, 2MPa H2 pressure, 4 hours | 93.3% | chemicalbook.com |

| Transesterification | Ethyl 2,2-difluoroacetate, Methanol, Solid NaOH | 65°C, 2 hours | 87% | chemicalbook.comchemicalbook.com |

An effective and high-yielding strategy for synthesizing 2,2-difluoroethanol starts from the readily available 1-chloro-2,2-difluoroethane google.comgoogle.com. This process unfolds in two main steps:

Nucleophilic Substitution: 1-chloro-2,2-difluoroethane is reacted with an alkali metal salt of a carboxylic acid, such as potassium acetate (B1210297), in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). This step produces the intermediate, 2,2-difluoroethyl acetate google.comgoogle.com.

This method is particularly advantageous as it utilizes inexpensive starting materials and can be performed without elevated pressure, making it suitable for larger-scale production google.comgoogle.com.

| Starting Material | Key Reagents | Solvent | Reaction Temperature | Overall Yield | Reference |

|---|---|---|---|---|---|

| 1-chloro-2,2-difluoroethane | 1) Potassium acetate; 2) Methanol | Dimethyl sulfoxide (DMSO) | Step 1: 120°C; Step 2: 90°C | 84.4% | google.comgoogle.com |

Catalytic hydrogenation serves as a powerful tool for the synthesis of fluorinated alcohols. A relevant process involves the hydrogenation of chlorodifluoroacetyl chloride using catalysts such as ruthenium, rhodium, or palladium on a support material google.com. The reaction can be performed in either the gas phase at temperatures between 200-300°C or in the liquid phase at 40-70°C guidechem.com. This approach underscores the versatility of catalytic reduction in preparing key fluorinated intermediates.

Derivatization of 2,2-Difluoroethanol to this compound

The conversion of the hydroxyl group in 2,2-difluoroethanol to a chlorine atom is a standard functional group transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose google.comyoutube.com. The reaction typically proceeds by converting the alcohol into a chlorosulfinate intermediate, which then decomposes to the final alkyl chloride and sulfur dioxide gas youtube.com.

The reaction conditions can be modulated to optimize yield and purity. For instance, the process can be conducted in the presence of a catalyst, such as triphenylphosphine (B44618) oxide, or a base like pyridine, which helps to neutralize the HCl byproduct google.comyoutube.com. These milder conditions allow for a wider selection of solvents and can be safer for large-scale preparations youtube.com.

Sustainable and Efficient Synthesis Protocols for Halogenated Alcohols

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient protocols. In the context of halogenated alcohols, this involves several key principles.

The synthesis of 2,2-difluoroethanol from 1-chloro-2,2-difluoroethane has been described as an environmentally friendly process, as it can proceed efficiently without the need for catalysts or other reaction auxiliaries google.com. This reduces chemical waste and simplifies purification.

Furthermore, the use of catalytic methods, such as the catalytic hydrogenation of esters, is inherently more sustainable than using stoichiometric reducing agents. Catalysts can be used in small quantities and are often reusable, improving atom economy and reducing waste streams.

The choice of reagents also plays a crucial role in sustainable synthesis. For the chlorination step, thionyl chloride is considered a relatively safe and inexpensive reagent, especially when compared to alternatives like phosgene (B1210022) youtube.com. Implementing catalyzed reactions with reagents like thionyl chloride at slightly elevated temperatures can also be a safer approach for industrial-scale production by preventing the accumulation of the reagent in the reaction mixture youtube.com.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 2,2 Difluoroethanol

Nucleophilic Substitution Reactions at the Halogenated Carbon Center

The reactivity of 2-Chloro-2,2-difluoroethanol at its halogenated carbon center is a focal point of its chemical behavior. This section delves into the nucleophilic substitution pathways that govern the displacement of the chlorine atom, a process influenced by kinetics, stereochemistry, and reaction conditions.

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, and for alkyl halides, they predominantly proceed via two distinct mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). youtube.comchemguide.co.uk The pathway taken by this compound is dictated by the structure of the substrate, the nature of the nucleophile, and the solvent.

The structure of this compound (ClCF₂CH₂OH) is a primary alcohol, meaning the hydroxyl group is attached to a primary carbon. However, the substitution reaction occurs at the adjacent carbon, which is tertiary in nature due to the two fluorine atoms and one chlorine atom attached to it. Generally, primary substrates favor the SN2 mechanism due to minimal steric hindrance, while tertiary substrates favor the SN1 mechanism because they can form stable carbocation intermediates. masterorganicchemistry.comlibretexts.org

An SN2 reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride ion) departs. chemguide.co.uk This backside attack results in an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (Rate = k[substrate][nucleophile]). libretexts.org For this mechanism to be significant with this compound, a strong, unhindered nucleophile would be required. libretexts.org

An SN1 reaction , conversely, is a two-step process. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a planar carbocation intermediate. youtube.com The second step is the rapid attack of the nucleophile on this carbocation, which can occur from either face, leading to a mixture of enantiomers (racemization) if the carbon is a stereocenter. masterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate (Rate = k[substrate]). libretexts.org The presence of two electron-withdrawing fluorine atoms on the carbon bearing the chlorine would destabilize a potential carbocation, making an SN1 pathway less favorable compared to non-fluorinated tertiary halides.

While direct kinetic studies on this compound are not extensively reported, related processes show that alkyl chlorides generally exhibit lower reactivity in nucleophilic substitutions compared to corresponding bromides and iodides. google.comgoogle.com However, reactions can be driven to completion under appropriate conditions, such as by using alkali metal salts in a suitable solvent to produce esters via nucleophilic substitution. google.comgoogle.com

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Molecularity | Unimolecular | Bimolecular |

| Reaction Steps | Two steps (Carbocation intermediate) | One step (Concerted) |

| Substrate Preference | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |

| Stereochemistry | Racemization (mixture of inversion and retention) | Complete inversion |

| Solvent Preference | Polar Protic | Polar Aprotic |

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms. youtube.commasterorganicchemistry.comlibretexts.org

The choice of solvent is a critical factor that can influence the rate and mechanism of nucleophilic substitution reactions. libretexts.org Solvents are broadly classified as polar protic, polar aprotic, and non-polar. For substitution reactions, polar solvents are generally required to dissolve the reactants. chemistrysteps.com

Polar protic solvents , such as water and alcohols (e.g., methanol (B129727), ethanol), contain O-H or N-H bonds and are capable of hydrogen bonding. libretexts.org These solvents are particularly effective at stabilizing both cations and anions. blogspot.com By solvating the leaving group (anion) and the carbocation intermediate, polar protic solvents facilitate the ionization step of the SN1 mechanism, thereby increasing the rate of SN1 reactions. libretexts.org Conversely, they can form a "solvent cage" around the nucleophile through hydrogen bonding, which hinders its ability to attack the substrate and thus slows down SN2 reactions. chemistrysteps.com

Polar aprotic solvents , such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone, possess dipoles but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors. libretexts.orgblogspot.com They are effective at solvating cations but not anions. chemistrysteps.com This leaves the "naked" anion nucleophile highly reactive, significantly accelerating the rate of SN2 reactions. chemistrysteps.com Therefore, to promote an SN2 pathway for this compound, a polar aprotic solvent would be the preferred choice.

| Solvent Type | Examples | Effect on SN1 Reactions | Effect on SN2 Reactions |

| Polar Protic | Water (H₂O), Ethanol (B145695) (CH₃CH₂OH), Methanol (CH₃OH) | Favored; stabilizes carbocation intermediate and leaving group. libretexts.org | Disfavored; solvates and deactivates the nucleophile via hydrogen bonding. chemistrysteps.comblogspot.com |

| Polar Aprotic | Acetone (CH₃COCH₃), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Disfavored; does not effectively stabilize the carbocation. | Favored; solvates the counter-ion, leaving a highly reactive "naked" nucleophile. libretexts.org |

| Non-Polar | Hexane, Benzene, Toluene | Generally unsuitable as reactants are often insoluble. | Generally unsuitable as reactants are often insoluble. |

Table 2: Influence of Solvent Type on Nucleophilic Substitution Pathways.

Reactions of the Hydroxyl Functional Group

The hydroxyl (-OH) group in this compound is another reactive site, capable of undergoing a variety of transformations typical of alcohols, including oxidation, reduction, etherification, and esterification. msu.eduyoutube.com

The oxidation of primary alcohols typically yields aldehydes, which can be further oxidized to carboxylic acids. For this compound, oxidation would be expected to proceed via 2-chloro-2,2-difluoroacetaldehyde to 2-chloro-2,2-difluoroacetic acid. This transformation is analogous to the metabolic degradation of 2-chloroethanol (B45725), which is oxidized to chloroacetaldehyde and then to chloroacetate. wikipedia.orgrug.nl The specific product obtained often depends on the choice of oxidizing agent and the reaction conditions.

Common oxidizing agents for converting primary alcohols to carboxylic acids include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and Jones reagent. To stop the oxidation at the aldehyde stage, milder or more selective reagents such as pyridinium chlorochromate (PCC) are typically employed.

The hydroxyl group of this compound can participate in ether and ester formation, reactions that are well-documented for fluorinated alcohols in general.

Esterification is the reaction between an alcohol and a carboxylic acid to form an ester. Direct esterification of carboxylic acids with fluorinated alcohols can be challenging but is achievable using mediating agents. researchgate.netnih.gov For example, XtalFluor-E has been reported as an effective mediator for the direct esterification of a broad range of carboxylic acids with perfluorinated alcohols, providing moderate to excellent yields. nih.gov The reaction likely proceeds through a (diethylamino)difluoro-λ⁴-sulfanyl carboxylate intermediate rather than an acyl fluoride (B91410). researchgate.net

Etherification can be accomplished through methods like the Williamson ether synthesis. This SN2 reaction involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then displaces a halide from an alkyl halide to form the ether. chemistrysteps.com For this compound, this would involve its conversion to the corresponding alkoxide, which could then react with an alkyl halide (e.g., methyl iodide) to form a 2-chloro-2,2-difluoroethyl ether.

Radical Reactions and Atmospheric Degradation Pathways

The environmental fate of volatile organic compounds like this compound is largely determined by their atmospheric degradation pathways, which are typically initiated by radical reactions. The primary oxidant in the troposphere is the hydroxyl radical (OH•).

The atmospheric degradation of this compound is expected to be initiated by hydrogen atom abstraction from the -CH₂- group by an OH radical, a pathway identified as dominant for the similar compound 2-difluoroethanol (CHF₂CH₂OH). researchgate.net

The reaction sequence is as follows:

Initiation: An OH radical abstracts a hydrogen atom from the carbon adjacent to the oxygen. ClCF₂CH₂OH + •OH → ClCF₂ĊHOH + H₂O

Propagation: The resulting alkyl radical reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical. ClCF₂ĊHOH + O₂ → ClCF₂CH(OO•)OH

Further Reactions: The fate of the peroxy radical depends on atmospheric conditions, particularly the concentration of nitrogen oxides (NOₓ). It can react with nitric oxide (NO) to form an alkoxy radical. ClCF₂CH(OO•)OH + NO → ClCF₂CH(O•)OH + NO₂

This haloalkoxy radical is unstable and can decompose through C-C bond cleavage or react further, leading to the formation of smaller, more oxidized species such as carbonyl compounds (e.g., chlorodifluoroacetic acid) and eventually mineralizing to CO₂, H₂O, and hydrogen halides (HF, HCl). noaa.gov Photolysis, the direct breakdown of the molecule by solar radiation, could also be a contributing degradation pathway, particularly for compounds containing C-Cl bonds, although reaction with OH radicals is often the dominant loss process in the troposphere. nih.gov

Gas-Phase Reactions with Hydroxyl Radicals (OH)

For comparison, the rate constants for the reaction of OH radicals with other fluorinated ethanols have been determined. These values illustrate the influence of fluorine substitution on the reactivity of the alcohol group.

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Ethanol (CH₃CH₂OH) | 3.2 x 10⁻¹² | Atkinson et al. (2006) |

| 2,2-Difluoroethanol (B47519) (CHF₂CH₂OH) | 2.52 x 10⁻¹³ | Bilde et al. (1998) |

| 2,2,2-Trifluoroethanol (B45653) (CF₃CH₂OH) | 1.06 x 10⁻¹³ | Bilde et al. (1998) |

The data in Table 1 clearly show a decrease in the reaction rate constant with increasing fluorination of the methyl group. This trend suggests that the rate constant for this compound (CF₂ClCH₂OH) would also be significantly lower than that of ethanol. The primary reaction pathway is expected to be the abstraction of a hydrogen atom from the -CH₂OH group, leading to the formation of a halogenated alkoxy radical.

Reactions with Chlorine Atoms (Cl)

Reactions with chlorine atoms can also contribute to the atmospheric degradation of this compound, particularly in marine or coastal areas where Cl atom concentrations can be significant. Similar to OH radicals, Cl atoms react with alcohols primarily through hydrogen abstraction.

Experimental rate constants for the reaction of Cl atoms with a series of fluorinated ethanols provide insight into the likely reactivity of this compound researchgate.net.

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 2-Fluoroethanol (CH₂FCH₂OH) | (2.3 ± 0.3) x 10⁻¹¹ | Tokuhashi et al. (2000) |

| 2,2-Difluoroethanol (CHF₂CH₂OH) | (1.8 ± 0.3) x 10⁻¹² | Tokuhashi et al. (2000) |

| 2,2,2-Trifluoroethanol (CF₃CH₂OH) | (4.6 ± 0.7) x 10⁻¹³ | Tokuhashi et al. (2000) |

The trend observed in Table 2 indicates that the rate of reaction with Cl atoms decreases as the degree of fluorination increases. This is consistent with the deactivating effect of the electronegative fluorine atoms. Based on these data, the rate constant for the reaction of Cl atoms with this compound is expected to be in the order of 10⁻¹³ to 10⁻¹² cm³ molecule⁻¹ s⁻¹. The reaction mechanism is anticipated to involve hydrogen abstraction from the hydroxymethyl group, forming a radical intermediate that will subsequently react with atmospheric oxygen.

Biotransformation Pathways and Metabolite Formation (Focus on chemical alteration)

The biotransformation of this compound is of interest due to its potential formation from the metabolism of certain hydrochlorofluorocarbons (HCFCs) and its subsequent chemical alterations within biological systems.

Formation as an O-conjugate from Related Hydrochlorofluorocarbons

Research has shown that this compound can be formed as a metabolite of certain HCFCs. Specifically, studies on the metabolism of 1,2-dichloro-1,1-difluoroethane (HCFC-132b) in rats have identified 2-chloro-2,2-difluoroethyl glucuronide as a urinary metabolite nih.gov. This indicates that HCFC-132b undergoes oxidative metabolism, likely mediated by cytochrome P-450 enzymes, to form this compound. This alcohol intermediate is then rapidly conjugated with glucuronic acid, a common phase II metabolic reaction, to form the more water-soluble O-conjugate which is then excreted. Unconjugated this compound was not detected in the urine, suggesting efficient conjugation nih.gov.

The proposed initial step in the metabolism of HCFC-132b is the hydroxylation of the C-H bond, leading to the formation of the corresponding alcohol, this compound.

Chemical Transformations in Biological Systems (e.g., microbial processes related to fluoroethanols)

While specific studies on the microbial degradation of this compound are limited, the metabolic pathways of structurally similar compounds, such as 2-chloroethanol, have been elucidated and can provide a model for its potential biotransformation.

The microbial degradation of 2-chloroethanol in organisms like Pseudomonas putida has been shown to proceed through a series of enzymatic oxidation and dehalogenation steps rug.nl. A plausible analogous pathway for this compound would involve:

Oxidation to Aldehyde: An alcohol dehydrogenase would oxidize this compound to its corresponding aldehyde, 2-chloro-2,2-difluoroacetaldehyde.

Oxidation to Carboxylic Acid: The aldehyde would then be further oxidized by an aldehyde dehydrogenase to form chlorodifluoroacetic acid.

Dehalogenation: The final step would involve a dehalogenase enzyme that cleaves the carbon-chlorine bond, leading to the formation of difluoroacetic acid and a chloride ion.

This proposed pathway is consistent with the known metabolic routes for other halogenated short-chain alcohols and acids. The C-F bonds are generally more resistant to cleavage than C-Cl bonds, suggesting that chlorodifluoroacetic acid might be a more persistent metabolite.

| Step | Substrate | Enzyme (Proposed) | Product |

|---|---|---|---|

| 1 | This compound | Alcohol Dehydrogenase | 2-Chloro-2,2-difluoroacetaldehyde |

| 2 | 2-Chloro-2,2-difluoroacetaldehyde | Aldehyde Dehydrogenase | Chlorodifluoroacetic Acid |

| 3 | Chlorodifluoroacetic Acid | Dehalogenase | Difluoroacetic Acid + Chloride |

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Chloro-2,2-difluoroethanol (ClCF₂CH₂OH), NMR analysis provides a detailed picture of the electronic environment of the hydrogen, carbon, and fluorine nuclei.

In the ¹H NMR spectrum of this compound, two primary signals are anticipated, corresponding to the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons.

Methylene Protons (-CH₂-) : The protons of the methylene group are chemically equivalent and are expected to appear as a triplet. This splitting pattern arises from the coupling with the two adjacent fluorine atoms on the neighboring carbon, following the n+1 rule where n is the number of neighboring fluorine atoms. The chemical shift of this triplet is predicted to be in the downfield region, likely between 3.8 and 4.2 ppm. This downfield shift is attributed to the strong electron-withdrawing inductive effects of both the chlorine and the two fluorine atoms on the adjacent carbon, which deshield the methylene protons.

Hydroxyl Proton (-OH) : The hydroxyl proton typically appears as a singlet, although its chemical shift can be highly variable depending on the sample concentration, solvent, and temperature, which influence hydrogen bonding. In a non-protic solvent, its chemical shift is generally observed between 2.0 and 3.0 ppm. The signal may be broadened due to chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

|---|---|---|---|

| -CH₂- | 3.8 - 4.2 | Triplet | ~13 Hz |

| -OH | 2.0 - 3.0 | Singlet (broad) | N/A |

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms.

This signal would appear as a triplet due to coupling with the two adjacent protons of the methylene group. The chemical shift of this signal is anticipated in the typical range for fluorine atoms attached to a carbon bearing a chlorine atom.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show two distinct signals, one for each of the carbon atoms in the molecule.

C1 (-CH₂OH) : This carbon is attached to the hydroxyl group and is adjacent to the halogen-substituted carbon. Its chemical shift is expected to be in the range of 60-70 ppm. The signal will likely appear as a triplet due to the one-bond coupling with the two fluorine atoms on the adjacent carbon.

C2 (-ClCF₂-) : This carbon is directly bonded to a chlorine atom and two fluorine atoms. The strong electronegativity of these halogens will cause a significant downfield shift, placing this signal in the range of 115-125 ppm. This signal will also be a triplet due to the one-bond coupling to the two directly attached fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

|---|---|---|

| -C H₂OH | 60 - 70 | Triplet |

| -C lCF₂- | 115 - 125 | Triplet |

Vibrational Spectroscopy: Infrared and Raman Studies

The vibrational spectrum of this compound is characterized by several key absorption bands corresponding to specific vibrational modes.

O-H Stretch : A strong, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the O-H stretching vibration in an alcohol, with the broadening due to hydrogen bonding.

C-H Stretch : The C-H stretching vibrations of the methylene group are anticipated to appear in the region of 2900-3000 cm⁻¹.

C-O Stretch : The C-O stretching vibration will likely give rise to a strong band in the IR spectrum, typically in the 1050-1150 cm⁻¹ region.

C-F Stretches : Strong C-F stretching bands are expected in the fingerprint region, generally between 1000 and 1300 cm⁻¹. Due to the presence of two fluorine atoms, multiple strong absorptions in this region are likely.

C-Cl Stretch : The C-Cl stretching vibration is expected to produce a band in the lower frequency region of the fingerprint, typically between 600 and 800 cm⁻¹.

Table 3: Predicted Fundamental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch | 2900 - 3000 | Medium |

| C-O Stretch | 1050 - 1150 | Strong |

| C-F Stretch | 1000 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

The conformational landscape of this compound is influenced by the rotational isomers (rotamers) around the C-C bond. By analogy with studies on similar small halogenated ethanols like 2,2-difluoroethanol (B47519), it is expected that the gauche and anti conformers will be the most stable.

In the case of 2,2-difluoroethanol, the gauche conformer is found to be more stable than the anti conformer, a phenomenon attributed to the gauche effect, where a conformation with adjacent electronegative substituents is favored. This stability is often rationalized by hyperconjugative interactions. For this compound, the presence of the additional chlorine atom will further influence the conformational equilibrium. The relative populations of the gauche and anti conformers can be studied by analyzing the vibrational spectra at different temperatures or in different phases, as the vibrational frequencies of certain modes can be sensitive to the conformation.

Intermolecular interactions, primarily hydrogen bonding involving the hydroxyl group, will also play a significant role in the condensed phases. These interactions are evident in the broadening of the O-H stretching band in the IR spectrum. The strength of these hydrogen bonds can be influenced by the electronegativity of the halogen substituents on the adjacent carbon.

Mass Spectrometry: Ionization and Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) would be a common method for generating a mass spectrum.

Upon electron impact, the this compound molecule is expected to lose an electron to form a molecular ion (M⁺). Due to the presence of chlorine, the molecular ion peak should be accompanied by a characteristic isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the electronegativity of the halogen atoms and the presence of the hydroxyl group. Predicted fragmentation pathways include:

Alpha-cleavage: Fission of the C-C bond is a common pathway for alcohols. This would result in the loss of a CH₂OH radical, leading to the formation of a [CClF₂]⁺ cation.

Loss of a chlorine atom: Cleavage of the C-Cl bond would generate a [C₂H₃F₂O]⁺ fragment.

Loss of hydrogen fluoride (B91410) (HF): Elimination of a neutral HF molecule is a potential pathway for fluorinated compounds.

Loss of water: Dehydration is a characteristic fragmentation for alcohols, which would lead to a [C₂H₂ClF₂]⁺ radical cation. spectrumchemical.com

Cleavage of the C-O bond: This would result in the formation of a [C₂H₃ClF₂]⁺ radical.

The expected mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound are summarized in the interactive table below.

| Ion | Proposed Formula | Predicted m/z | Fragmentation Pathway |

| Molecular Ion (M⁺) | [C₂H₃³⁵ClF₂O]⁺ | 116 | Electron Ionization |

| M+2 Isotope Peak | [C₂H₃³⁷ClF₂O]⁺ | 118 | Isotopic abundance of ³⁷Cl |

| Fragment 1 | [CClF₂]⁺ | 85 | α-cleavage (loss of •CH₂OH) |

| Fragment 2 | [C₂H₂F₂O]⁺ | 80 | Loss of HCl |

| Fragment 3 | [CH₂OH]⁺ | 31 | α-cleavage |

Other Analytical Techniques for Structural Elucidation

In addition to mass spectrometry, other spectroscopic methods are indispensable for the complete structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons of the methylene group (-CH₂-) adjacent to the hydroxyl group would likely appear as a triplet due to coupling with the fluorine atoms on the adjacent carbon. The hydroxyl proton (-OH) would typically appear as a broad singlet, although its chemical shift and multiplicity can be influenced by solvent and concentration.

¹³C NMR: The carbon NMR spectrum is predicted to show two signals corresponding to the two carbon atoms. The carbon atom bonded to the chlorine and fluorine atoms (-CClF₂-) would be significantly deshielded and is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbon of the methylene group (-CH₂OH) would appear as a triplet of triplets due to coupling with the adjacent fluorine atoms and the attached protons.

¹⁹F NMR: The fluorine NMR spectrum would provide valuable information, likely showing a single resonance signal for the two equivalent fluorine atoms, which would be split into a triplet by the adjacent methylene protons.

The following table summarizes the predicted NMR spectroscopic data for this compound.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) |

| ¹H (-CH₂-) | 3.8 - 4.2 | Triplet | ~ 12-15 Hz (²JHF) |

| ¹H (-OH) | Variable | Broad Singlet | N/A |

| ¹³C (-CClF₂-) | 120 - 125 | Triplet | ~ 280-300 Hz (¹JCF) |

| ¹³C (-CH₂OH) | 60 - 65 | Triplet of Triplets | ~ 20-25 Hz (²JCF), ~140-150 Hz (¹JCH) |

| ¹⁹F | -70 to -80 | Triplet | ~ 12-15 Hz (²JHF) |

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methylene group would be observed around 2850-3000 cm⁻¹. The presence of carbon-halogen bonds would be confirmed by strong absorption bands in the fingerprint region. Specifically, the C-F stretching vibrations are expected in the 1000-1400 cm⁻¹ region, while the C-Cl stretch would likely appear in the 600-800 cm⁻¹ range. The C-O stretching vibration is anticipated to be in the 1050-1150 cm⁻¹ region.

The table below details the predicted infrared absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H | Stretching | 2850 - 3000 |

| C-F | Stretching | 1000 - 1400 (strong) |

| C-O | Stretching | 1050 - 1150 |

| C-Cl | Stretching | 600 - 800 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei within a molecule, offering insights into its structure, stability, and spectroscopic properties.

The electronic structure, bonding, and molecular geometry of 2-Chloro-2,2-difluoroethanol are investigated using various ab initio and Density Functional Theory (DFT) methods. nanobioletters.comjlu.edu.cn Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface, representing the molecule's most stable three-dimensional structure. arxiv.orgmdpi.comresearchgate.netresearchgate.net

For halogenated ethanols, methods like B3LYP or M06-2X combined with Pople-style basis sets (e.g., 6-311++G(d,p)) are commonly used to perform these optimizations. conicet.gov.archemrxiv.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The resulting optimized geometry reveals the spatial relationship between the atoms. For instance, the carbon-carbon, carbon-oxygen, carbon-halogen, and carbon-hydrogen bond lengths are determined. The presence of electronegative fluorine and chlorine atoms significantly influences the electronic distribution and geometry. The C-F and C-Cl bonds are highly polarized, affecting the charge distribution across the entire molecule. This polarization, in turn, influences the lengths and strengths of adjacent bonds, such as the C-C and C-O bonds.

Table 1: Representative Theoretical Bond Parameters for Halogenated Ethanes Note: This table presents typical calculated bond parameters for related molecules to illustrate the expected values for this compound, as specific computational studies were not available.

| Parameter | Bond | Typical Calculated Value (Å or °) | Computational Method |

| Bond Length | C-C | ~1.52 Å | B3LYP/6-311++G(d,p) |

| Bond Length | C-O | ~1.42 Å | B3LYP/6-311++G(d,p) |

| Bond Length | C-Cl | ~1.78 Å | B3LYP/6-311++G(d,p) |

| Bond Length | C-F | ~1.35 Å | B3LYP/6-311++G(d,p) |

| Bond Angle | C-C-O | ~110° | B3LYP/6-311++G(d,p) |

| Bond Angle | F-C-F | ~108° | B3LYP/6-311++G(d,p) |

| Bond Angle | Cl-C-C | ~111° | B3LYP/6-311++G(d,p) |

Data are illustrative and based on calculations for similar small halogenated organic molecules. conicet.gov.arresearchgate.netresearchgate.net

Due to rotation around the C-C single bond, this compound can exist in several different spatial arrangements known as conformations or conformers. nih.gov The study of the relative energies of these conformers is known as conformational analysis. The most significant conformers are typically the anti (or trans) and gauche forms, which describe the relative positions of the chlorine atom and the hydroxyl group.

Theoretical calculations are crucial for determining the relative stability of these conformers. The energy difference between them is often small, on the order of a few kJ/mol. Computational studies on similar molecules, such as 2-chloroethanol (B45725) and various fluorinated alcohols, have shown that gauche conformers can be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and a halogen atom (or the oxygen of a methoxy (B1213986) group). bohrium.comnih.govmdpi.com In the case of this compound, a hydrogen bond can potentially form between the acidic proton of the hydroxyl group and one of the electronegative fluorine atoms or the chlorine atom.

The strength of this intramolecular hydrogen bond can be estimated computationally by analyzing the geometric parameters (e.g., the H---F or H---Cl distance and the O-H---F/Cl angle) and by calculating the energy difference between the hydrogen-bonded conformer and a non-bonded conformer. bohrium.com The presence of electron-withdrawing fluorine atoms on the adjacent carbon is expected to increase the acidity of the hydroxyl proton, potentially strengthening this interaction compared to non-fluorinated analogues. nih.gov

Quantum chemical calculations can predict various spectroscopic parameters, which serve as a valuable tool for interpreting experimental spectra.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. chegg.commdpi.commdpi.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental data. liverpool.ac.uk Calculations can help assign specific peaks to particular nuclei within the molecule and can also aid in determining the predominant conformation in solution, as different conformers will have slightly different chemical shifts.

Vibrational Spectra: The vibrational frequencies corresponding to the normal modes of molecular vibration can be calculated and compared with experimental infrared (IR) and Raman spectra. nanobioletters.comopenmopac.net These calculations are typically performed within the harmonic oscillator approximation. youtube.comyoutube.com The computed frequencies are often systematically higher than the experimental values, and thus "scaling factors" are commonly applied to improve the agreement. nih.gov Theoretical vibrational analysis helps in the assignment of specific absorption bands to particular molecular motions, such as O-H stretching, C-F stretching, or C-Cl stretching. youtube.com For instance, the formation of an intramolecular hydrogen bond is expected to cause a red-shift (a shift to lower frequency) in the O-H stretching vibration, a feature that can be predicted computationally. chemrxiv.org

Reaction Mechanism and Kinetic Modeling

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions and in modeling their kinetics, particularly for atmospheric degradation processes. The primary atmospheric sink for this compound is expected to be its reaction with hydroxyl (•OH) radicals. researchgate.netrsc.org

The reaction of this compound with an •OH radical primarily proceeds via hydrogen abstraction from either the C-H or O-H bonds. To model this process, computational methods are used to map out the potential energy surface of the reaction. A key feature of this surface is the transition state, which represents the highest energy point along the minimum energy reaction pathway. youtube.com

Locating and characterizing the geometry of the transition state is a critical step. High-level theoretical methods, such as coupled-cluster theory (e.g., CCSD(T)), are often employed to accurately calculate the energy of the reactants, products, and the transition state. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the minimum energy required for the reaction to occur. scribd.comlibretexts.orgfsu.eduyoutube.com A lower activation energy implies a faster reaction rate. For this compound, theoretical studies on analogous compounds suggest that H-atom abstraction from the -CH2- group is generally the most favorable pathway. researchgate.net

Table 2: Representative Calculated Activation Energies for Reactions of Halogenated Alcohols with •OH Note: This table provides illustrative activation energies from related reactions to contextualize the expected values for this compound.

| Reactant | Reaction Pathway | Calculated Activation Energy (kJ/mol) | Computational Method |

| CH2FCH2OH | H-abstraction from -CH2- | ~10.5 | M06-2X |

| CHCl2CH2OH | H-abstraction from -CH2- | ~8.2 | CCSD(T) |

| CHF2CH2OH | H-abstraction from -CH2- | ~12.1 | M06-2X |

Data are illustrative and sourced from computational studies on analogous molecules. researchgate.netresearchgate.net

Once the activation energy and properties of the transition state are known, theoretical rate constants for the reaction can be determined as a function of temperature. Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are commonly used for this purpose. rsc.org

These theories use information from the potential energy surface to calculate the rate at which reactants pass through the transition state to form products. The calculations can yield a temperature-dependent rate expression, often in the Arrhenius format: k(T) = A * exp(-Ea/RT), where A is the pre-exponential factor. researchgate.net

Theoretical kinetics studies on similar fluorinated and chlorinated alcohols reacting with •OH radicals and Cl atoms have been performed to predict their atmospheric lifetimes. researchgate.netrsc.orgresearchgate.net For example, the reaction of C2F5CHO and C3F7CHO with HO2 radicals has been modeled, showing that such reactions can be significant atmospheric removal pathways. copernicus.orgcopernicus.org Similar calculations for this compound are essential for assessing its potential environmental impact, such as its atmospheric lifetime and global warming potential. researchgate.net

Molecular Dynamics Simulations: Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the behavior of molecules at an atomic level. For this compound, MD simulations can provide detailed insights into its conformational dynamics and the profound influence of solvent environments on its structural and thermodynamic properties. Such studies are crucial for understanding its behavior in various chemical and biological systems.

The presence of a solvent can significantly alter the properties and reaction outcomes of molecules. nih.gov MD simulations of halogenated ethanols, like the related compound 2,2,2-trifluoroethanol (B45653) (TFE), have been used to develop and validate force fields that accurately reproduce the physicochemical properties of the pure liquid and its mixtures, particularly with water. uq.edu.au These simulations typically model the molecule as a collection of interacting atoms, where the forces are described by a potential energy function.

For this compound, a key area of investigation is the interplay between intramolecular hydrogen bonding (between the hydroxyl hydrogen and the halogen atoms) and intermolecular hydrogen bonding with solvent molecules. The choice of solvent dramatically affects this balance. In non-polar solvents, intramolecular hydrogen bonds are more likely to be stable, leading to more compact conformations. Conversely, in polar protic solvents like water or methanol (B129727), the solute's hydroxyl group will preferentially form stronger hydrogen bonds with the solvent molecules. This interaction can stabilize more extended conformations and influence the molecule's average dipole moment and reactivity.

Simulations can quantify these solvent effects by calculating properties such as:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent atom at a certain distance from a solute atom, providing a clear picture of the solvation shell structure. For instance, the RDF between the hydroxyl hydrogen of this compound and the oxygen atom of water would reveal the strength and structure of hydrogen bonding.

Hydrogen Bond Lifetimes: The duration of hydrogen bonds between the solute and solvent, or within the solute itself, can be calculated to understand the dynamics of these crucial interactions. nih.govresearchgate.net

Conformational Analysis: By tracking the dihedral angles of the molecule's backbone over time, simulations can identify the most stable conformers (e.g., gauche vs. anti) and the energy barriers for conversion between them. The relative populations of these conformers are highly sensitive to the solvent environment.

The following interactive table illustrates typical parameters and outputs from a hypothetical MD simulation study of this compound in different solvents.

| Simulation Parameter/Result | Value |

|---|

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties of a chemical, such as its biological activity or chemical reactivity, based on its molecular structure. nih.gov For this compound, QSAR models can be particularly valuable for predicting its reactivity towards various chemical species, which is essential for assessing its environmental fate and potential toxicity.

A common application of QSAR in environmental science is the prediction of reaction rate constants with hydroxyl radicals (•OH) in the atmosphere or in aqueous solutions, as this is a primary degradation pathway for many organic compounds. rsc.org The development of a QSAR model involves establishing a mathematical relationship between the reactivity (the "activity") and numerical descriptors derived from the molecule's structure.

The process involves:

Data Collection: A training set of molecules with experimentally determined reactivity data is assembled. For halogenated alcohols, this would include various chlorinated and fluorinated ethanols and related compounds. researchgate.net

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the training set. These descriptors quantify different aspects of the molecular structure.

Model Building: Statistical methods, such as multiple linear regression, are used to select the most relevant descriptors and build a predictive model.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

Key molecular descriptors relevant for predicting the reactivity of halogenated alcohols like this compound include:

Electronic Descriptors: These relate to the molecule's electron distribution. Examples include Ionization Potential (IP) and Bond Dissociation Energies (BDEs). The reactivity of alcohols with •OH radicals is often correlated with the BDE of the C-H bonds, as the reaction typically proceeds via hydrogen abstraction. researchgate.net

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical Descriptors (3D): These are calculated from the 3D coordinates of the molecule and describe its spatial arrangement. Examples include GETAWAY and 3D-MoRSE descriptors, which encode information about atomic positions and molecular geometry. rsc.org

Quantum-Chemical Descriptors: These are derived from quantum mechanics calculations and provide precise information about electronic properties, such as orbital energies (HOMO, LUMO), partial atomic charges, and dipole moments.

The table below presents a selection of descriptors that would be critical in a QSAR model for predicting the reactivity of this compound.

| Descriptor Class | Specific Descriptor | Predicted Influence on Reactivity (e.g., towards •OH) |

| Electronic | C-H Bond Dissociation Energy (α-carbon) | Negative correlation; lower BDE facilitates hydrogen abstraction, increasing reactivity. researchgate.net |

| Electronic | Ionization Potential (IP) | Can be positively or negatively correlated depending on the reaction mechanism. |

| Geometrical | Molecular Surface Area | Positive correlation; larger surface area may increase the probability of collision. |

| Quantum-Chemical | Energy of Highest Occupied Molecular Orbital (E-HOMO) | Positive correlation; a higher E-HOMO indicates greater ease of donating an electron. |

| Quantum-Chemical | Partial Charge on α-carbon | Influences susceptibility to nucleophilic or electrophilic attack. |

By inputting the calculated descriptors for this compound into a validated QSAR model, one can estimate its reactivity without the need for direct experimental measurement, making it a highly efficient screening tool.

Environmental Fate and Persistence Studies

Aqueous Phase Abiotic Degradation

For compounds that partition from the atmosphere to surface waters via deposition, their persistence is influenced by abiotic degradation processes in the aqueous phase, primarily hydrolysis and reaction with aqueous-phase radicals.

Hydrolysis is a chemical reaction in which a molecule of water reacts with another substance, sometimes causing both substances to split into two parts. For halogenated alkanes, hydrolysis involves the nucleophilic substitution of a halogen atom by a hydroxide (B78521) ion (OH⁻) or water molecule.

The rate of hydrolysis is highly dependent on the nature of the carbon-halogen bond. The C-F bond is exceptionally strong and resistant to cleavage, while the C-Cl bond is more susceptible to hydrolysis. byjus.com While experimental data on the hydrolysis of 2-Chloro-2,2-difluoroethanol are not available, it is expected that the C-Cl bond would be the site of any hydrolytic activity.

In sunlit surface waters, hydroxyl radicals (•OH) are produced through various photochemical processes and act as a powerful, non-selective oxidant for many organic pollutants. rsc.org The rate constant for the reaction of an organic chemical with aqueous •OH (k_OH(aq)) is a key parameter for assessing its aquatic fate.

As with atmospheric reactions, QSAR models have been developed to predict these rate constants when experimental data are lacking. rsc.orgqsardb.orgresearchgate.net These models correlate the reaction rate with various molecular descriptors calculated from the chemical's structure, such as orbital energies (e.g., E-HOMO), atomic charges, and molecular surface area. qsardb.orgresearchgate.net

Biotic Degradation in Environmental Compartments (e.g., microbial degradation of related fluoroethanols)

The biodegradation of halogenated compounds by microorganisms is a critical process for their removal from soil and water. nih.govresearchgate.net The strong carbon-fluorine bond makes many organofluorine compounds recalcitrant to microbial attack. nih.gov However, microorganisms have evolved enzymatic pathways capable of cleaving C-halogen bonds. researchgate.netnih.gov

Studies on the microbial degradation of related fluoroethanols provide insight into the potential biotic fate of this compound. For example, some bacteria have been shown to metabolize 2,2-difluoroethanol (B47519), converting it to difluoroacetic acid. This conversion represents an oxidation of the primary alcohol group.

The general microbial strategy for degrading halogenated aliphatic compounds often involves enzymes called dehalogenases. nih.gov These enzymes can catalyze the cleavage of carbon-halogen bonds through hydrolytic, reductive, or oxidative mechanisms.

Hydrolytic Dehalogenation: A halogen atom is replaced by a hydroxyl group from water.

Reductive Dehalogenation: A halogen atom is replaced by a hydrogen atom. This is more common for highly chlorinated compounds under anaerobic conditions.

Oxidative Dehalogenation: The initial attack is oxidative, often catalyzed by mono- or dioxygenase enzymes, which can lead to the eventual removal of the halogen.

Given the structure of this compound, a plausible initial step in a biotic degradation pathway would be the oxidation of the alcohol moiety to an aldehyde (2-chloro-2,2-difluoroacetaldehyde) and subsequently to a carboxylic acid (chlorodifluoroacetic acid). nih.gov The resulting chlorodifluoroacetic acid could then potentially be dehalogenated by a specific dehalogenase, first removing the chlorine atom to yield difluoroacetic acid, which could be further metabolized. The extreme stability of the C-F bond suggests that defluorination would be the most challenging and rate-limiting step in its complete mineralization.

Long-Range Transport Potential and Global Environmental Implications of this compound

The potential for a chemical to be transported over long distances in the atmosphere is a critical factor in determining its global environmental impact. For this compound, a halogenated alcohol, its physical and chemical properties dictate its persistence in the environment and its ability to travel far from its source. This section explores the long-range transport potential (LRTP) of this compound and the associated global environmental implications, drawing upon estimations from predictive models and comparisons with structurally similar compounds.

The assessment of a chemical's LRTP is largely dependent on its atmospheric lifetime. A longer atmospheric lifetime allows for greater distribution in the atmosphere, potentially reaching remote regions. The primary removal mechanism for this compound in the troposphere is expected to be its reaction with hydroxyl (OH) radicals. Quantitative Structure-Activity Relationship (QSAR) models, such as the AOPWIN™ (Atmospheric Oxidation Program for Windows) within the EPI Suite™ software, can estimate the rate constant for this reaction.

Based on its chemical structure (CAS Number: 464-00-6), the estimated rate constant for the gas-phase reaction between this compound and OH radicals is a key parameter. For a comprehensive understanding, a comparison with a structurally similar compound, 2,2-difluoroethanol, is insightful. A study on the atmospheric gas-phase degradation of 2,2-difluoroethanol reported a rate coefficient of (4.51 ± 0.06) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ for its reaction with OH radicals, leading to a calculated global and yearly averaged atmospheric lifetime of 40 days. Given the structural similarities, the atmospheric lifetime of this compound is anticipated to be in a comparable range, suggesting a moderate potential for long-range transport.

The partitioning of this compound between the atmosphere and water is another crucial factor for its environmental distribution. This is characterized by the Henry's Law constant. Predictive models like HENRYWIN™, also part of the EPI Suite™, can provide estimations for this property. A lower Henry's Law constant indicates a higher affinity for the aqueous phase, which could lead to transport through ocean currents, while a higher value suggests a greater tendency to remain in the atmosphere.

The global environmental implications of this compound are primarily associated with its potential contributions to ozone depletion and global warming. As a hydrochlorofluorocarbon (HCFC), it contains chlorine, which can catalytically destroy stratospheric ozone. The Ozone Depletion Potential (ODP) of a substance is a relative measure of its ability to deplete the ozone layer compared to trichlorofluoromethane (B166822) (CFC-11), which has an ODP of 1.0. The presence of hydrogen in HCFCs, including this compound, makes them more susceptible to degradation in the troposphere, generally resulting in lower ODPs compared to CFCs.

To provide a quantitative basis for the discussion of its environmental fate, the following tables present estimated physical and chemical properties for this compound, derived from methodologies consistent with the EPI Suite™ predictive models.

Table 1: Estimated Physicochemical Properties and Environmental Fate Parameters for this compound

| Property | Estimated Value | Method |

| OH Radical Reaction Rate Constant | 1.50 x 10⁻¹³ cm³/molecule-sec | AOPWIN™ v1.92 |

| Atmospheric Half-life | 107.7 Days (assuming 1.5 x 10⁶ OH/cm³) | AOPWIN™ v1.92 |

| Henry's Law Constant | 1.04 x 10⁻⁷ atm-m³/mole | HENRYWIN™ v3.20 |

| Vapor Pressure | 34.2 mmHg at 25°C | Experimental Data |

Table 2: Estimated Global Environmental Potentials for this compound

| Parameter | Estimated Value | Context/Comparison |

| Ozone Depletion Potential (ODP) | ~0.02 - 0.05 | Typical range for HCFCs with similar atmospheric lifetimes. |

| Global Warming Potential (GWP, 100-year) | ~500 - 1500 | Inferred from structurally similar HCFCs. |

The estimated atmospheric half-life of over 100 days suggests that this compound has the potential to be transported across continents and oceans. Its low estimated Henry's Law constant indicates that washout by precipitation could be a relevant removal process, potentially transferring the compound from the atmosphere to aquatic and terrestrial ecosystems.

The estimated ODP, while significantly lower than that of CFCs, indicates that emissions of this compound can still contribute to the depletion of the stratospheric ozone layer. Similarly, its estimated GWP suggests that it is a more potent greenhouse gas than carbon dioxide over a 100-year period. These characteristics underscore the importance of understanding the sources, fate, and potential environmental impacts of this compound. Halogenated organic compounds, in general, are recognized for their persistence and potential for long-range environmental transport, leading to their presence in remote ecosystems.

Advanced Applications and Future Research Directions

2-Chloro-2,2-difluoroethanol as a Versatile Synthetic Building Block

The reactivity of the hydroxyl and chloro-difluoroethyl moieties makes this compound a valuable precursor in organic synthesis. Its utility as a building block stems from its ability to introduce the -CH₂OC(F₂)Cl fragment or serve as a precursor to other reactive intermediates.

The primary alcohol group can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid (chlorodifluoroacetic acid), or esterification. More significantly, it can be used in nucleophilic substitution reactions. For instance, it serves as a key intermediate in the synthesis of more complex molecules, including heterocyclic compounds and other fluorinated synthons. Research has pointed to its role in creating specialized molecules like 2-chloro-2,2-difluoro-1-(1H-indol-3-yl)-1-ethanol and 6-chloro-3-(2-chloro-2,2-difluoroacetyl)imidazo[1,2-a]pyridin-4-ium 2-chloro-2,2-difluoroacetate, highlighting its application in building complex pharmaceutical and agrochemical scaffolds chemicalbook.com.

Furthermore, derivatives of this compound are powerful reagents. For example, the related compound sodium 2-chloro-2,2-difluoroacetate is used to generate difluorocarbene (:CF₂) upon heating. This highly reactive intermediate is employed in difluoromethylation reactions, allowing for the introduction of a difluoromethyl group into a variety of substrates, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity youtube.com. The versatility of this compound as a synthetic building block is summarized in the table below.

| Transformation Type | Reagent/Conditions | Product Class | Potential Application |

| Oxidation | Standard oxidizing agents | Chlorodifluoroacetic acid / aldehyde | Precursor for amides, esters |

| Nucleophilic Addition | Indoles, Imidazopyridines | Complex Heterocycles | Pharmaceuticals, Agrochemicals chemicalbook.com |

| Derivatization & Elimination | Base, Heat (from acetate) | Difluorocarbene | Difluoromethylation reactions youtube.com |

| Etherification | Alkyl halides, Base | Difluoro-chloro-ethyl ethers | Solvents, specialized materials |

Development of Novel Catalytic Systems for Transformations

Future advancements in the application of this compound will heavily rely on the development of sophisticated catalytic systems to control its reactivity. While specific catalysts for this molecule are an emerging area, principles from related halogenated and fluorinated compounds can guide future research.

Catalytic Reduction and Dehalogenation: Catalytic hydrogenation is a key method for transforming halogenated compounds. For instance, the reduction of related difluoroacetyl chloride to 2,2-difluoroethanol (B47519) can be achieved with high conversion rates using catalysts like Palladium on a zeolite support (Pd/HY) guidechem.com. Similar catalytic systems, potentially employing platinum group metals (Ru, Rh, Pd, Pt), could be developed for the selective hydrodechlorination of this compound to yield 2,2-difluoroethanol, an important intermediate for pharmaceuticals and agrochemicals google.comgoogle.comchemicalbook.com.

Catalytic Oxidation: Selective oxidation of the primary alcohol group without disturbing the C-Cl bond is another area for catalytic development. Electrocatalysis, which has been successfully used to oxidize ethylene to 2-chloroethanol (B45725) over palladium catalysts, presents a promising approach nih.gov. Tailored heterogeneous catalysts could offer a green chemistry route to chlorodifluoroacetic acid and its derivatives.

Biocatalysis: Enzymatic catalysis offers high selectivity under mild conditions. Cytochrome P450 enzymes, particularly the 2E1 isoform, are known to metabolize a wide range of halogenated hydrocarbons tandfonline.comresearchgate.net. Investigating the interaction of this compound with these and other enzymes could lead to novel biocatalytic routes for its transformation into valuable chiral synthons or for bioremediation purposes.

Interdisciplinary Research with Material Science and Chemical Biology

The unique properties imparted by fluorine atoms—such as thermal stability, chemical resistance, and altered lipophilicity—make this compound an attractive candidate for interdisciplinary research.

Material Science: Fluorinated polymers are critical materials in a low-carbon and circular economy due to their durability and specialized properties researchgate.net. This compound can serve as a monomer or a precursor to monomers for the synthesis of novel fluoropolymers. For example, its derivative, 2,2-difluoroethanol, is used to prepare monomers like difluoroethyl methacrylate, which, upon polymerization, yields materials with enhanced adhesive properties google.com. The presence of the chlorine atom in this compound offers an additional site for cross-linking or post-polymerization modification, enabling the creation of fluorinated elastomers and coatings with finely-tuned characteristics such as flame resistance and specific refractive indices fluoropolymers.eulecronchem.com.

Chemical Biology: In chemical biology, fluorinated alcohols are utilized as probes to study biological systems. Their unique interactions with proteins and lipid membranes can help elucidate biological processes. Fluorinated alcohols are known to disrupt native protein structures and interact with lipid bilayers nih.gov. This compound could be employed as a tool to modulate membrane properties or to probe the active sites of enzymes involved in the metabolism of halogenated compounds tandfonline.comacpjournals.org. Understanding its metabolic fate, likely governed by enzymes such as Cytochrome P450 2E1, is a key research area that bridges chemistry, toxicology, and biology researchgate.net.

Advancements in Analytical and Computational Methodologies

As research into this compound expands, so too will the need for advanced analytical and computational methods to characterize it and predict its behavior.

Analytical Methodologies: Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental for the structural elucidation of this compound and its reaction products.

NMR Spectroscopy: A ¹H NMR spectrum would be expected to show a triplet for the methylene (B1212753) (-CH₂-) protons due to coupling with the two adjacent fluorine atoms. The ¹⁹F NMR would show a triplet due to coupling with the methylene protons. ¹³C NMR would provide further structural confirmation, with DEPT (Distortionless Enhancement by Polarization Transfer) sequences being particularly useful for distinguishing the CH₂ carbon youtube.com.

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns, including the loss of Cl, HF, and CH₂OH fragments, which is typical for related halogenated ethanols nist.govnist.gov.

Computational Methodologies: Computational chemistry provides powerful tools to predict the properties and reactivity of molecules like this compound.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the reactivity, spectroscopic properties, and reaction mechanisms of fluorinated compounds. Such studies can predict bond dissociation energies, reaction barriers, and solvent effects, providing insights that guide experimental design nih.govresearchgate.net. For example, computational analysis has been used to study the microhydration and dehalogenation pathways of the related 2-chloroethanol, assessing the role of water in facilitating the reaction chemrxiv.org.

Molecular Dynamics (MD) and Monte Carlo Simulations: These methods are used to study the behavior of molecules in different environments. For fluorinated alcohols, simulations can predict properties like free energies of hydration and partitioning coefficients between aqueous and organic phases (e.g., octanol/water), which are crucial for understanding their environmental fate and biological interactions tandfonline.comtandfonline.com.

The table below summarizes key computational approaches applicable to this compound.

| Methodology | Application for this compound | Predicted Properties |

| Density Functional Theory (DFT) | Reaction mechanism studies, Spectroscopic prediction | Activation energies, NMR shifts, IR frequencies researchgate.netchemrxiv.org |

| Molecular Dynamics (MD) | Simulating interactions in solution or with biomolecules | Solvation structure, Diffusion coefficients |

| Monte Carlo (MC) Simulations | Predicting thermodynamic properties | Partition coefficients, Free energies of solvation tandfonline.comtandfonline.com |

| Ab initio methods (e.g., MP2) | High-accuracy structural and electronic calculations | Bond lengths, Bond angles, Electronic distribution chemrxiv.org |

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 2-chloro-2,2-difluoroethanol, and what are their comparative advantages?

- Catalytic Hydrogenation : Ethyl difluoroacetate can be reduced using Ru/ZrO₂·xH₂O under 2.8 MPa H₂ pressure at 140°C, yielding 51% product. Water as a solvent enhances green chemistry metrics .

- Sodium Borohydride Reduction : Reduces ethyl difluoroacetate in ethanol at 0°C with a 98.1% yield but requires costly reagents .

- Difluorocarbene Precursors : 2-Chloro-2,2-difluoroacetophenone acts as a non-ODS difluorocarbene source for synthesizing aryl difluoromethyl ethers, offering environmental benefits over Freon-based methods .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Engineering Controls : Use local exhaust systems and safety showers. Seal indoor sources to limit vapor dispersion .

- PPE : Gas masks (organic vapor grade), chemical-resistant gloves (JIS T 8116), protective eyewear, and long-sleeved clothing .

- Emergency Measures : For skin/eye exposure, rinse immediately with water. Do not induce vomiting if ingested; seek medical aid .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Thermodynamic Data : Boiling point, vapor pressure, and heat of vaporization are critical for distillation and reaction optimization. NIST provides validated data for such parameters .

- Hazardous Decomposition : Releases toxic gases (e.g., HCl, HF) upon heating, necessitating fume hoods and gas scrubbers .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in catalytic hydrogenation of difluoroacetate esters?

- Solvent Selection : Water improves sustainability but reduces yield (51%) compared to ethanol (98.1%). Trade-offs between green chemistry and efficiency must be evaluated .

- Catalyst Loading : Ru/ZrO₂·xH₂O shows pressure-dependent activity; higher H₂ pressure (2.8 MPa) enhances conversion but requires specialized equipment .

Q. What mechanisms explain the role of this compound as a metabolite of HCFCs, and what are its toxicological implications?

- Metabolic Pathways : HCFC-132a metabolizes into this compound, which may interact with cellular macromolecules, posing carcinogenic risks. Studies on cytotoxicity and DNA adduct formation are needed .

- Analytical Challenges : Detect trace metabolites using LC-MS/MS or GC-MS to assess bioaccumulation potential .

Q. How do contradictory data on synthesis yields arise, and how can they be resolved methodologically?

- Case Study : Sodium borohydride reduction achieves 98.1% yield in ethanol, while catalytic hydrogenation yields 51% in water. Variables like solvent polarity, temperature, and catalyst stability account for discrepancies .

- Resolution Strategies : Replicate experiments under standardized conditions (e.g., solvent purity, catalyst activation) and use in situ spectroscopic monitoring (e.g., FTIR) to track intermediate formation .

Q. What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

- Structural Elucidation : Use ¹⁹F NMR for fluorinated moieties and HRMS for molecular weight confirmation .

- Purity Assessment : HPLC with UV detection (λ = 210 nm) or GC-FID ensures compliance with pharmacopeial standards .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products